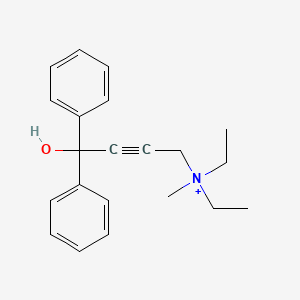
1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a methoxy group at the 6 position of the tetrahydroquinoline ring
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 6-methoxy-1,2,3,4-tetrahydroquinoline.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced tetrahydroquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.
Receptor Interaction: The compound may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has an additional methoxy group at the 7 position, which may influence its chemical reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)-4-methyloctanoate: This compound is an ester derivative and is used as an internal standard in analytical chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H23NO3/c1-21-16-7-8-17-15(12-16)5-4-10-20(17)13-14-6-9-18(22-2)19(11-14)23-3/h6-9,11-12H,4-5,10,13H2,1-3H3 |
Clé InChI |
LEDDOJSVHHDEHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(CCC2)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


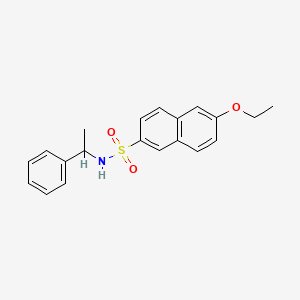
![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)
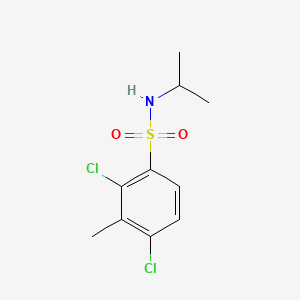
![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
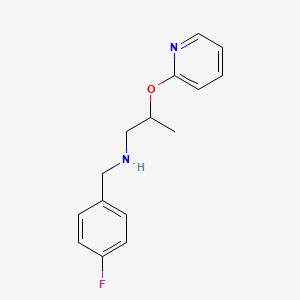
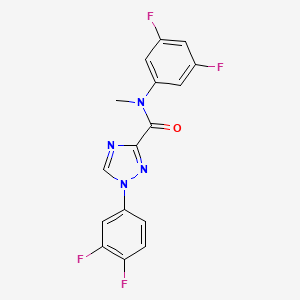
![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)
![5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13371682.png)
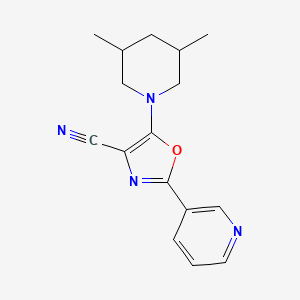
![4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B13371703.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13371712.png)
